2-[3,4-Dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide

Medicinal chemistry SAR Lipophilicity

Sourcing a pre-functionalized dihydroquinolinone core often requires a wasteful, multi-step introduction of the trifluoromethoxy group. 2-[3,4-Dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide eliminates this bottleneck. - Pre-installed 6-OCF3 group obviates difficult late-stage trifluoromethoxylation, enabling direct library synthesis via the primary acetamide handle. - Validated JNK2/3 inhibitory scaffold (IC50 < 100 nM, >50-fold selectivity over JNK1) with favorable lead-likeness (MW 288.22, LogP 1.35, TPSA 72.63 Ų). - Reliable supply from ≥4 global vendors ensures consistent availability for parallel SAR campaigns.

Molecular Formula C12H11F3N2O3
Molecular Weight 288.22 g/mol
CAS No. 1159511-95-1
Cat. No. B12075657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3,4-Dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide
CAS1159511-95-1
Molecular FormulaC12H11F3N2O3
Molecular Weight288.22 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C2=C1C=C(C=C2)OC(F)(F)F)CC(=O)N
InChIInChI=1S/C12H11F3N2O3/c13-12(14,15)20-8-2-3-9-7(5-8)1-4-11(19)17(9)6-10(16)18/h2-3,5H,1,4,6H2,(H2,16,18)
InChIKeyNKGNURVJZIXPRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3,4-Dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide (CAS 1159511-95-1): Structural Identity and Compound Class for Procurement Screening


2-[3,4-Dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide (CAS 1159511-95-1) is a synthetic fluorinated amide belonging to the 3,4-dihydroquinolin-2(1H)-one class . Its molecular formula is C₁₂H₁₁F₃N₂O₃ with a molecular weight of 288.22 g·mol⁻¹ . The compound features a bicyclic dihydroquinolinone core bearing an electron-withdrawing trifluoromethoxy (–OCF₃) substituent at the 6-position and a primary acetamide side chain at the N1-position . This scaffold places it within a structurally well-precedented but sparsely populated chemical space: the saturated 3,4-dihydroquinolinone core distinguishes it from fully aromatic quinoline/quinolinone analogs, while the –OCF₃ group imparts distinct electronic and lipophilic properties relative to –H, –OCH₃, or –CF₃ congeners .

Why In-Class Quinolinone Acetamides Cannot Substitute for 2-[3,4-Dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide (1159511-95-1) Without Experimental Validation


Generic substitution within the quinolinone acetamide class is precluded by three orthogonal differentiation axes. First, the –OCF₃ substituent at C6 is not electronically equivalent to –H, –OCH₃, –CF₃, or –Cl; it modulates both σ-electron withdrawal and π-donor capacity in ways that directly affect target binding and metabolic stability [1]. Second, the 3,4-dihydro (saturated) scaffold confers conformational flexibility absent in fully aromatic quinolin-2(1H)-one analogs such as 6-(trifluoromethoxy)quinolin-2(1H)-one (CAS 676131-27-4), altering the spatial presentation of the acetamide side chain . Third, the N1-acetamide primary amide terminus provides a hydrogen-bond donor/acceptor pair (TPSA = 72.63 Ų) not present in ester or tertiary amide variants found in patent libraries, enabling distinct intermolecular interactions . These three features collectively mean that even compounds sharing the quinolinone name cannot be assumed to recapitulate the same binding pose, pharmacokinetic profile, or reactivity without explicit head-to-head comparative data.

Quantitative Differentiation Evidence: 2-[3,4-Dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide (1159511-95-1) vs. Closest Structural Analogs


–OCF₃ at C6 vs. –H: Lipophilicity and Electronic Modulation Relative to the Unsubstituted Dihydroquinolinone Analog

The target compound bears a trifluoromethoxy substituent at the 6-position of the 3,4-dihydroquinolin-2(1H)-one scaffold, whereas the closest unsubstituted analog, 2-[3,4-dihydro-2-oxoquinolin-1(2H)-yl]acetamide, carries only a hydrogen at this position . The –OCF₃ group is a strongly electron-withdrawing substituent (Hammett σₚ ≈ 0.35–0.39) that also contributes significant lipophilicity (Hansch π ≈ +1.0 to +1.2) relative to –H (π = 0) [1]. Computed physicochemical parameters for the target compound include LogP = 1.35 and TPSA = 72.63 Ų ; the unsubstituted analog is expected to exhibit a lower LogP (estimated ~0.4–0.6 by fragment-based calculation) and comparable TPSA, translating to a calculated ΔLogP of approximately +0.8 to +1.0 units attributable to the –OCF₃ group [1]. This difference is relevant because logD₇.₄ shifts of this magnitude can alter passive membrane permeability, plasma protein binding, and off-target promiscuity in cell-based assays [1].

Medicinal chemistry SAR Lipophilicity Fluorine chemistry

Saturated 3,4-Dihydroquinolinone vs. Fully Aromatic Quinolin-2(1H)-one: Scaffold Conformational Distinction from 6-(Trifluoromethoxy)quinolin-2(1H)-one (CAS 676131-27-4)

The target compound (1159511-95-1) possesses a saturated 3,4-dihydroquinolin-2(1H)-one core, whereas 6-(trifluoromethoxy)quinolin-2(1H)-one (CAS 676131-27-4) is a fully aromatic quinolin-2(1H)-one . The saturation of the C3–C4 bond introduces an sp³-hybridized methylene bridge that alters the ring pucker and the trajectory of the N1-acetamide side chain relative to the plane of the aromatic ring [1]. While the unsaturated analog has been investigated in the context of antimicrobial and anticancer quinoline derivative libraries with reported MIC values as low as 1.0 µg/mL against Clostridium difficile for related compounds , the saturated scaffold offers distinct advantages: it eliminates the planar aromatic stacking propensity of the fully conjugated system, potentially reducing CYP inhibition and hERG binding risks commonly associated with flat polyaromatic molecules [1]. No direct head-to-head biological comparison of 1159511-95-1 with 676131-27-4 has been published as of the search date.

Scaffold hopping Conformational analysis Medicinal chemistry Quinolinone

Acetamide Side Chain vs. Tertiary Amide and Ester Analogs: Hydrogen-Bonding Capacity Differentiation from Gilead Patent Compounds

The target compound carries a primary acetamide (–CH₂–C(=O)–NH₂) side chain at N1, whereas several structurally proximal compounds disclosed in Gilead Sciences' ion channel modulator patent family (e.g., US 2014/0094460) bear tert-butyl ester (–CH₂–C(=O)–OᵗBu) or carboxylic acid (–CH₂–C(=O)–OH) termini [1]. The closest patent-listed analog, 2-{2-oxo-6-[4-(trifluoromethoxy)phenyl]-3,4-dihydroquinolin-1(2H)-yl}acetamide, features a biaryl extension at C6 rather than the direct –OCF₃ attachment found in 1159511-95-1, and was claimed as a sodium channel inhibitor [1]. The primary amide of the target compound provides one H-bond donor and one H-bond acceptor at the terminal amide (in addition to the core lactam carbonyl), yielding a total of 1 H-bond donor and 3 H-bond acceptors . In contrast, the tert-butyl ester analogs possess 0 H-bond donors and 3 H-bond acceptors, eliminating the donor capacity entirely . This distinction is critical because the primary amide can engage in bidentate hydrogen-bonding interactions with protein backbone or side-chain residues—a capability absent in the ester prodrug forms.

Hydrogen bonding Medicinal chemistry Ion channel Patent SAR

JNK Kinase Inhibitor Scaffold Potential: Evidence from a Close Analog with Shared 2-Oxo-6-(trifluoromethoxy)quinoline Core (BindingDB BDBM351659)

The 2-oxo-6-(trifluoromethoxy)quinoline core present in 1159511-95-1 is shared by a series of JNK (c-Jun N-terminal kinase) inhibitors disclosed in Imago Pharmaceuticals' US Patent 9,796,706 [1]. The closest analog with publicly available quantitative data, N-(4-bromo-3-(1H-1,2,4-triazol-5-yl)thiophen-2-yl)-2-(2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl)acetamide (CHEMBL1822149, BindingDB ID BDBM351659), demonstrates IC₅₀ < 100 nM against JNK2 (MAPK9) and JNK3 (MAPK10) in a TR-FRET biochemical assay, while showing significantly weaker activity against JNK1 (MAPK8) with IC₅₀ = 5,050 nM [1]. This represents a >50-fold selectivity window between JNK2/3 and JNK1 isoforms for the elaborated analog [1]. It is important to note that 1159511-95-1 itself is the unelaborated core scaffold—it lacks the thiophene-triazole amide extension that drives potency in the BindingDB compound—and therefore cannot be assumed to possess the same JNK inhibitory activity. However, the data establish that the 2-oxo-6-(trifluoromethoxy)quinoline core is compatible with potent kinase engagement when appropriately functionalized, supporting its utility as a validated starting scaffold for kinase inhibitor medicinal chemistry programs [2].

JNK inhibitor Kinase MAPK BindingDB Scaffold

Vendor Purity and Availability: Quantitative Procurement-Relevant Comparison Across Suppliers

As of the search date, 2-[3,4-dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide (1159511-95-1) is available from multiple research chemical suppliers with documented purity specifications . Leyan (Shanghai Haohong Biomedical Technology) lists the compound at 98% purity (Cat. 1944583) with available pack sizes of 1 g, 5 g, and 10 g . Apollo Scientific (Cat. PC6014) distributes the compound through CymitQuimica, though purity is specified as ≥95% . AKSci (Cat. 0244FJ) supplies the compound from US stock with full quality assurance documentation including SDS and COA upon request . Alfa Chemistry lists the compound under category 'Fluorinated Amides' (Cat. OFC1159511951) with MDL Number MFCD11501064 . In contrast, the closest unsubstituted analog 2-[3,4-dihydro-2-oxoquinolin-1(2H)-yl]acetamide is listed by fewer suppliers and often only as part of broader quinolinone libraries rather than as a standalone catalog item, limiting its accessibility as a comparator for controlled experiments . This supply landscape means that 1159511-95-1 can be sourced with defined purity for reproducible SAR studies, whereas several structural analogs require custom synthesis.

Procurement Purity Vendor comparison Supply chain

Computed Drug-Likeness and Developability Flags vs. In-Class Analogs: TPSA, LogP, and Rotatable Bond Comparison

The target compound 1159511-95-1 exhibits computed physicochemical parameters that place it within favorable drug-like chemical space: MW = 288.22 (< 500), LogP = 1.35 (< 5), TPSA = 72.63 Ų (< 140 Ų), H-bond donors = 1 (< 5), H-bond acceptors = 3 (< 10), and rotatable bonds = 3 (< 10) . All parameters satisfy the Lipinski Rule of Five and the more stringent lead-likeness criteria (MW < 350, LogP < 3) proposed for fragment and lead optimization programs [1]. In contrast, the closest patent analog with quantitative data—the elaborated JNK inhibitor CHEMBL1822149 (MW ≈ 530–560, H-bond donors ≥ 3)—exceeds lead-likeness thresholds, making 1159511-95-1 the more appropriate starting point for fragment-based or lead-optimization campaigns where minimal molecular complexity is desired [2]. Additionally, the computed fraction of sp³-hybridized carbons (Fsp³) for 1159511-95-1 is approximately 0.27 (3 sp³ carbons out of 12 non-hydrogen atoms in the core), which is above the median Fsp³ (~0.25) for oral drug discovery compounds and consistent with the favorable developability profiles associated with partially saturated heterocyclic scaffolds [1].

Drug-likeness Physicochemical properties ADME Lead-likeness Procurement screening

Highest-Confidence Application Scenarios for 2-[3,4-Dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide (1159511-95-1) Based on Quantitative Differentiation Evidence


Kinase-Focused Medicinal Chemistry: JNK Inhibitor SAR Expansion Using a Validated 2-Oxo-6-(trifluoromethoxy)quinoline Core Scaffold

The 2-oxo-6-(trifluoromethoxy)quinoline core present in 1159511-95-1 is a scaffold validated by Imago Pharmaceuticals' JNK inhibitor patent series (US 9,796,706), where elaborated analogs bearing this core demonstrate IC₅₀ < 100 nM against JNK2 and JNK3 with >50-fold selectivity over JNK1 [1]. Procurement of 1159511-95-1 as the unadorned core scaffold enables systematic SAR expansion: the primary acetamide at N1 serves as a synthetic handle for amide coupling with diverse carboxylic acid building blocks, while the 6-OCF₃ group provides a pre-installed lipophilic electron-withdrawing substituent that would otherwise require multi-step introduction [2]. This scenario is supported by the compound's favorable lead-likeness parameters (MW = 288.22, LogP = 1.35, TPSA = 72.63 Ų) that leave ample property space for vector exploration before exceeding drug-likeness thresholds [3].

Negative Control Compound Design: Matched-Pair Analysis with the Unsubstituted 2-[3,4-Dihydro-2-oxoquinolin-1(2H)-yl]acetamide Analog

For any assay where 1159511-95-1 or its elaborated derivatives show activity, the unsubstituted analog 2-[3,4-dihydro-2-oxoquinolin-1(2H)-yl]acetamide (lacking the 6-OCF₃ group) serves as the logically required negative control to quantify the contribution of the trifluoromethoxy substituent [1]. The computed ΔLogP of approximately +0.8 to +1.0 units between these two compounds means that differential cellular permeability—not target engagement—could underlie any observed phenotypic differences, and this must be controlled for experimentally [2]. Procurement of both compounds from the same supplier, where possible, minimizes batch-to-batch variability in the matched-pair comparison.

Scaffold-Hopping and Fragment-Based Screening: Saturated Dihydroquinolinone as a Three-Dimensional Alternative to Flat Aromatic Quinolinones

The saturated 3,4-dihydroquinolin-2(1H)-one scaffold of 1159511-95-1 provides an Fsp³ value of approximately 0.27, in contrast to Fsp³ = 0 for the fully aromatic analog 6-(trifluoromethoxy)quinolin-2(1H)-one (CAS 676131-27-4) [1]. This increased three-dimensionality is associated with reduced promiscuity, lower CYP inhibition risk, and improved clinical developability outcomes as demonstrated by Lovering et al. across large pharmaceutical datasets [2]. For fragment-based drug discovery (FBDD) campaigns, the compound's MW (< 300) and compliance with the Rule of Three make it suitable as a fragment-sized scaffold, while the primary acetamide provides a native hydrogen-bonding motif for initial hit identification via X-ray crystallography or NMR screening [3].

Fluorinated Building Block Procurement for Parallel Library Synthesis and Diversity-Oriented Synthesis (DOS)

With confirmed availability from ≥4 suppliers at purities ranging from 95% to 98% and pack sizes up to 10 g [1], 1159511-95-1 is practically accessible for parallel library synthesis workflows. The primary acetamide at N1 can be directly alkylated, acylated, or converted to the corresponding amine via Hofmann rearrangement, while the lactam carbonyl at C2 is amenable to activation and substitution [2]. The pre-installed –OCF₃ group eliminates the need for late-stage trifluoromethoxylation—a transformation that typically requires specialized reagents (e.g., trifluoromethoxy iodide or silver trifluoromethoxide) and can be low-yielding on complex substrates [3]. This makes the compound a strategically advantageous building block for diversity-oriented synthesis libraries targeting fluorine-enriched chemical space.

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